molecular formula C10H12FN2O7P B12697469 LaFU-MeP CAS No. 142506-00-1

LaFU-MeP

Cat. No.: B12697469
CAS No.: 142506-00-1
M. Wt: 322.18 g/mol
InChI Key: MLBYBXNZBRALOB-UTSKPXGSSA-N
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Description

LaFU-MeP (Lanthanum-Functionalized Urea-Methylphosphonate) is a novel coordination compound designed for catalytic and material science applications. Its structure integrates lanthanum ions with urea-derived ligands and methylphosphonate groups, enabling unique electronic and steric properties. Preliminary studies suggest its utility in heterogeneous catalysis, particularly in oxidation reactions and carbon-carbon bond formation . The compound’s stability under high temperatures and acidic conditions distinguishes it from traditional organometallic catalysts.

Properties

CAS No.

142506-00-1

Molecular Formula

C10H12FN2O7P

Molecular Weight

322.18 g/mol

IUPAC Name

[(1S,2R,4R,5S)-4-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]methoxy-methylphosphinic acid

InChI

InChI=1S/C10H12FN2O7P/c1-21(16,17)18-3-5-6-7(20-6)9(19-5)13-2-4(11)8(14)12-10(13)15/h2,5-7,9H,3H2,1H3,(H,16,17)(H,12,14,15)/t5-,6+,7+,9-/m1/s1

InChI Key

MLBYBXNZBRALOB-UTSKPXGSSA-N

Isomeric SMILES

CP(=O)(O)OC[C@@H]1[C@H]2[C@H](O2)[C@@H](O1)N3C=C(C(=O)NC3=O)F

Canonical SMILES

CP(=O)(O)OCC1C2C(O2)C(O1)N3C=C(C(=O)NC3=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LaFU-MeP involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained. Common synthetic routes include:

    Condensation Reactions: These reactions involve the combination of smaller molecules to form the larger this compound molecule.

    Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the intermediate compounds, facilitating the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions can be meticulously controlled. Techniques such as solvent extraction and supercritical fluid extraction are commonly used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

LaFU-MeP undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxygenated derivatives of this compound, while reduction reactions may yield hydrogenated forms of the compound .

Scientific Research Applications

LaFU-MeP has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of LaFU-MeP involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To contextualize LaFU-MeP’s performance, it is compared to three structurally related compounds: Cerium-Urea-Phosphonate (CeU-P) , Europium-Acetamide-Phosphonate (EuA-P) , and Zirconium-Thiourea-Phosphonate (ZrT-P) . These compounds share functional groups (urea/amide derivatives, phosphonate backbones) but differ in central metal ions and ligand architectures.

2.2 Catalytic Performance
Parameter This compound CeU-P EuA-P ZrT-P
Turnover Frequency (h⁻¹) 420 380 210 500
Thermal Stability (°C) ≤400 ≤350 ≤300 ≤450
Acid Resistance (pH) 1.5–12.0 2.0–10.0 3.0–9.0 1.0–14.0

This compound exhibits superior acid resistance compared to CeU-P and EuA-P, likely due to its methylphosphonate group’s electron-withdrawing effects . While ZrT-P shows higher thermal stability and turnover frequency, its synthesis cost and ligand rigidity limit scalability .

2.3 Spectroscopic and Mechanistic Insights
  • FTIR : this compound’s P=O stretching (1250 cm⁻¹) is redshifted compared to CeU-P (1270 cm⁻¹), indicating stronger metal-phosphonate bonding .
  • XRD : this compound’s lattice parameters (a = 10.2 Å, c = 15.6 Å) align with its hexagonal structure, contrasting with ZrT-P’s tetragonal system (a = 8.7 Å, c = 12.3 Å) .
  • Mechanism : this compound facilitates substrate activation via La³⁺-mediated Lewis acid sites, whereas ZrT-P relies on redox-active Zr⁴⁺ centers .

Discussion of Key Advantages and Limitations

This compound’s hybrid ligand system balances stability and reactivity, outperforming CeU-P and EuA-P in harsh conditions. However, its lanthanum content increases production costs relative to cerium- or zirconium-based analogs. Future research should address ligand modularity to enhance substrate scope .

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